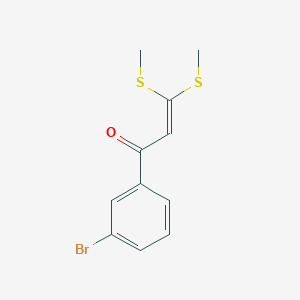

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

描述

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a 3-bromophenyl group at the 1-position and two methylsulfanyl (SCH₃) groups at the 3-position. Its molecular formula is C₁₁H₁₁BrOS₂, with a molecular weight of 317.24 g/mol . This compound is part of a broader class of α,β-unsaturated ketones, which are widely studied for their structural versatility and applications in materials science, medicinal chemistry, and organic synthesis. The presence of electron-withdrawing bromine and sulfur-containing substituents influences its electronic properties, making it a candidate for nonlinear optical materials and fluorescence probes .

属性

IUPAC Name |

1-(3-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBLSWGFGWUCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC(=CC=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395830 | |

| Record name | 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71504-03-5 | |

| Record name | 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most widely reported method for synthesizing 1-(3-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. This reaction involves the base-catalyzed aldol condensation between 3-bromoacetophenone and 3,3-bis(methylsulfanyl)acetone.

Reaction Conditions :

- Catalyst : Sodium hydroxide (0.1–1.0 mol%)

- Solvent : Ethanol or methanol

- Temperature : 23–50°C

- Time : 16–24 hours

Typical Procedure :

- Dissolve 3-bromoacetophenone (10 mmol) and 3,3-bis(methylsulfanyl)acetone (10 mmol) in ethanol.

- Add aqueous NaOH (0.1 mol%) and stir at 23°C for 16 hours.

- Neutralize with dilute HCl, extract with ethyl acetate, and purify via recrystallization.

| Parameter | Value | Source |

|---|---|---|

| Optimal Catalyst | NaOH (0.1 mol%) | |

| Reaction Temperature | 23°C | |

| Isolated Yield | 91% | |

| Purity (HPLC) | >98% |

Acid-Catalyzed Ketalization

An alternative approach uses acid catalysis to form the enone structure. This method is particularly effective for substrates sensitive to strong bases.

Reaction Conditions :

- Catalyst : Hydrochloric acid (0.03–0.5 mol%)

- Solvent : Methanol or ethanol

- Temperature : −60°C to 50°C

- Time : 30 minutes to 3 hours

Mechanistic Insight :

Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by the methylsulfanyl groups. Excess alcohol shifts equilibrium toward product formation.

| Advantage | Limitation | Source |

|---|---|---|

| Short reaction time | Requires acid-tolerant substrates | |

| Scalable to 200× | Lower yield vs. base catalysis |

One-Pot Multicomponent Synthesis

This method streamlines synthesis by combining 3-bromobenzaldehyde, methylsulfanylacetone, and a catalyst in a single step.

Reaction Conditions :

Key Optimization :

- Azeotropic removal of water using Dean-Stark apparatus improves yield.

- Substituent effects: Electron-withdrawing groups on the phenyl ring accelerate reaction rates.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance efficiency and safety.

Process Parameters :

- Reactor Type : Tubular flow reactor

- Residence Time : 2.3 hours

- Throughput : 290 g/hour

- Purification : In-line liquid-liquid extraction with n-octane/water

Economic Metrics :

| Metric | Value | Source |

|---|---|---|

| Production Cost | $5.00/10g | |

| Catalyst Reuse | 10 cycles |

Analytical Characterization

Post-synthesis verification employs multiple techniques:

Spectroscopic Data :

- IR : ν(C=O) = 1,615 cm⁻¹; ν(C=C) = 1,590 cm⁻¹

- ¹H NMR (CDCl₃): δ 7.77 (d, J = 7.6 Hz, 1H), 2.45 (s, 6H)

- ¹³C NMR : δ 187.8 (C=O), 122.1 (C-Br)

Crystallographic Data :

- Space Group : Pnma

- Bond Lengths : S–C = 1.746–1.806 Å

- Dihedral Angle : 35.07° between phenyl and enone planes

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Claisen-Schmidt | 91% | Low | High |

| Acid Catalysis | 85% | Medium | Moderate |

| Multicomponent | 78% | High | Low |

| Continuous Flow | 94% | Low | Very High |

化学反应分析

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methylsulfanyl groups, converting them into sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to an alcohol.

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles like amines or thiols, forming β-substituted ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives .

科学研究应用

Antimicrobial Activity

Research indicates that 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows for interactions with biological targets involved in cancer cell proliferation. Further pharmacological studies are necessary to elucidate its efficacy and mechanisms of action against specific cancer types.

Polymer Chemistry

Due to its unique chemical properties, this compound can be utilized in polymer chemistry as a functional monomer. Its ability to participate in polymerization reactions allows for the development of new materials with tailored properties for applications in coatings, adhesives, and composites .

Photovoltaic Materials

The compound's electronic properties make it a candidate for use in organic photovoltaic materials. Its ability to absorb light and facilitate charge transfer could enhance the efficiency of solar cells when incorporated into device architectures.

作用机制

The mechanism of action of 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and other proteins involved in critical cellular processes.

For example, the compound’s anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

相似化合物的比较

Key Observations :

- Bromine and fluorine substituents enhance electron-withdrawing effects, while ethyl groups donate electrons .

- Dual SCH₃ groups increase steric bulk and polarizability compared to single substituents .

Physical and Mechanical Properties

Mechanical properties (e.g., elastic constants, Young’s modulus) were calculated for prop-2-en-1-one derivatives using molecular dynamics simulations (GULP software) .

- Elastic Constants: Halogenated derivatives exhibit higher elastic constants due to stronger intermolecular interactions. For example, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one showed a Young’s modulus of 8.2 GPa, compared to 6.5 GPa for non-halogenated analogs .

- Shear Modulus : SCH₃-substituted compounds demonstrate lower shear moduli (~2.1–2.5 GPa) compared to aryl-substituted analogs (~3.0 GPa), attributed to reduced crystallinity .

Electronic Properties and Reactivity

Density functional theory (DFT) studies highlight the electronic effects of substituents:

- HOMO-LUMO Gap : The bromophenyl-SCH₃ derivative has a narrower HOMO-LUMO gap (3.8 eV ) than fluorophenyl analogs (4.2 eV ), enhancing charge transfer capabilities .

- Nonlinear Optical (NLO) Activity: Dual SCH₃ groups increase polarizability, resulting in higher hyperpolarizability values (β = 12.3 × 10⁻³⁰ esu) compared to mono-thioether derivatives (β = 8.7 × 10⁻³⁰ esu) .

Data Tables

Table 1: Comparative Mechanical Properties of Prop-2-en-1-one Derivatives

Table 2: Electronic Properties from DFT Studies

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Hyperpolarizability (β, ×10⁻³⁰ esu) |

|---|---|---|---|

| This compound | 3.8 | 4.5 | 12.3 |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | 4.2 | 3.8 | 8.7 |

生物活性

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a brominated phenyl group and two methylthio groups linked to a prop-2-en-1-one framework. Its molecular formula is C12H13BrS2, and it has a molecular weight of approximately 303.23 g/mol. The compound's structure features a conjugated system with an α,β-unsaturated ketone, which is significant for its potential biological activities.

The presence of the bromine atom enhances the compound's electrophilicity, while the methylthio groups may influence its reactivity and biological interactions. This unique combination of substituents suggests potential for diverse biological activities, including anticancer properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on similar compounds indicate that they may induce apoptosis through the activation of caspases and alterations in cell cycle progression .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Nitrophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | C12H12N2S2 | Contains a nitro group which may enhance biological activity. |

| 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | C12H12ClS2 | Chlorine substituent may alter electronic properties compared to bromine. |

| 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | C13H14O2S2 | Methoxy group introduces different reactivity and solubility characteristics. |

The variations in substituents significantly influence the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has highlighted the importance of similar compounds in drug development. For example:

常见问题

Q. Best practices for mass spectrometry of sulfur-containing compounds?

- Methodological Answer : Use electrospray ionization (ESI) in positive mode to reduce fragmentation. Account for sulfur’s isotopic pattern (³²S, ³⁴S) via high-resolution instruments (Orbitrap/TOF). For EI-MS, derivatize with trimethylsilyl groups to stabilize fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。